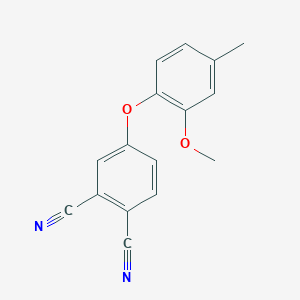
4-(2-Methoxy-4-methylphenoxy)benzene-1,2-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methoxy-4-methylphenoxy)benzene-1,2-dicarbonitrile is an organic compound with the molecular formula C16H12N2O2 It is a derivative of benzene, characterized by the presence of methoxy and methyl groups, as well as two nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxy-4-methylphenoxy)benzene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common method starts with the nitration of benzene derivatives, followed by substitution reactions to introduce the methoxy and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxy-4-methylphenoxy)benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methoxy group to a hydroxyl group under specific conditions.
Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or other substituted benzene derivatives.
Scientific Research Applications
4-(2-Methoxy-4-methylphenoxy)benzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Methoxy-4-methylphenoxy)benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The methoxy and nitrile groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophthalonitrile: Another benzene derivative with nitrile groups, used in similar applications.
4-(4-Phenylphenoxy)benzene-1,2-dicarbonitrile: Shares structural similarities and is used in the synthesis of advanced materials.
Uniqueness
4-(2-Methoxy-4-methylphenoxy)benzene-1,2-dicarbonitrile is unique due to the presence of both methoxy and methyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic and research applications.
Properties
CAS No. |
832733-35-4 |
|---|---|
Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
4-(2-methoxy-4-methylphenoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C16H12N2O2/c1-11-3-6-15(16(7-11)19-2)20-14-5-4-12(9-17)13(8-14)10-18/h3-8H,1-2H3 |
InChI Key |
CVNQAUAGFJVPTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC(=C(C=C2)C#N)C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrimidine, 5-(4-chlorophenyl)-2-[(1-cyclopentyl-4-piperidinyl)oxy]-](/img/structure/B14209292.png)
![3-{2-[(4-Methylbenzene-1-sulfonyl)methylidene]pyrrolidin-1-yl}propan-1-ol](/img/structure/B14209302.png)
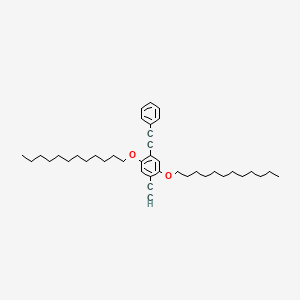
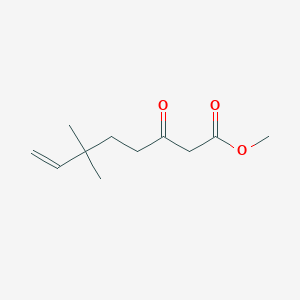
![(2S)-2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid](/img/structure/B14209311.png)
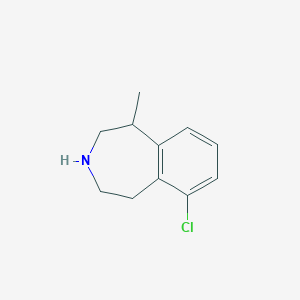
![[(3,5-Dimethoxyanilino)(methylsulfanyl)methylidene]propanedinitrile](/img/structure/B14209316.png)
![1-Cyclopropyl-2-[hydroxy(phenyl)methyl]hept-2-en-1-one](/img/structure/B14209326.png)
![6-[(2,5-Difluorophenyl)(hydroxy)methyl]-5-fluoropyridine-3-carboxamide](/img/structure/B14209327.png)
![2-(6,8-Dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-1-piperidin-1-ylethanone](/img/structure/B14209335.png)
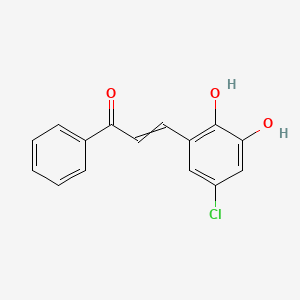
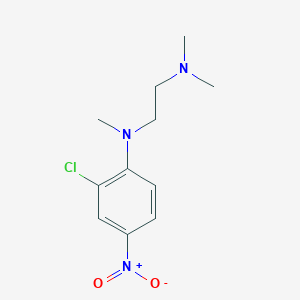
![4H-Cyclopenta[b]thiophene-5-ol, 6-amino-5,6-dihydro-, (5R,6R)-](/img/structure/B14209352.png)
![1,2-Bis[4-(chloromethyl)phenyl]hydrazine](/img/structure/B14209365.png)
